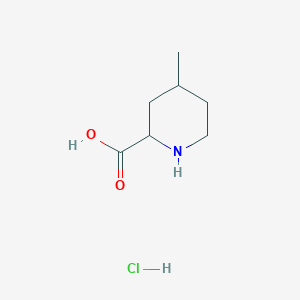

4-Methylpiperidine-2-carboxylic acid hydrochloride

Overview

Description

4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of this compound typically begins with 4-methylpiperidine-2-carboxylic acid ethyl ester as the starting material.

Catalyst: Phosphomolybdic acid is used as a catalyst in the oxidation process.

Oxidation Reaction: The starting material undergoes oxidation to form 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide.

Reduction Reaction: Methanol or ethanol is used as a solvent, and the compound is reduced to produce 4-methylpiperidine-2-carboxylate hydrochloride.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like phosphomolybdic acid.

Reduction: Reduction reactions are also common, typically involving solvents like methanol or ethanol.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Phosphomolybdic acid

Solvents: Methanol, Ethanol

Catalysts: Phosphomolybdic acid

Major Products Formed:

4-Methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide: (during oxidation)

4-Methylpiperidine-2-carboxylate hydrochloride: (final product after reduction)

Scientific Research Applications

4-Methylpiperidine-2-carboxylic acid hydrochloride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

Biology: It is used in biological studies to understand the role of piperidine derivatives in biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methylpiperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and chemical activity.

Comparison with Similar Compounds

Piperidine-2-carboxylic acid

4-Methylpiperidine-2-carboxylic acid

4-Methylpiperidine-2-carboxylic acid ethyl ester

Uniqueness: 4-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 4-position of the piperidine ring, which influences its reactivity and biological activity compared to similar compounds.

Biological Activity

4-Methylpiperidine-2-carboxylic acid hydrochloride, also known as rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride, is a chiral compound with significant implications in pharmaceutical and chemical research. Its unique structural features, including a piperidine ring and a carboxylic acid functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- IUPAC Name : (2S,4R)-4-methylpiperidine-2-carboxylic acid; hydrochloride

- CAS Number : 42205-80-1

The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for laboratory applications and biological assays.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of central nervous system effects and potential analgesic properties. Its interactions with various biological targets are crucial for understanding its pharmacological potential.

Key Biological Activities

- Neurotransmission Modulation : The compound has been studied for its ability to interact with neurotransmitter receptors, suggesting a role in modulating neurotransmission pathways. This interaction may be linked to its potential analgesic effects.

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may act as precursors for synthesizing analgesics, highlighting its relevance in pain management research.

- Receptor Binding Affinity : Interaction studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission, making it a candidate for further pharmacological exploration .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including isocyanide-based multicomponent reactions (IMCRs) and other synthetic routes aimed at producing structurally diverse derivatives . These derivatives may exhibit varying biological activities based on their structural modifications.

Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Lacks chirality; simpler structure |

| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Single enantiomer; potential for specific activity |

| 1-Methylpiperidine | C6H13N | Lacks carboxylic acid functionality |

| 3-Methylpiperidine | C6H13N | Different methyl positioning; affects properties |

| 2-Methylpyrrolidine | C5H11N | Five-membered ring; different reactivity |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study highlighted its potential role in developing new analgesics by demonstrating its interactions with pain-related receptors.

- Another investigation focused on optimizing the pharmacokinetic profiles of related compounds to enhance their therapeutic efficacy against various conditions, including pain and inflammation .

Properties

IUPAC Name |

4-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDXJSQHVCVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.